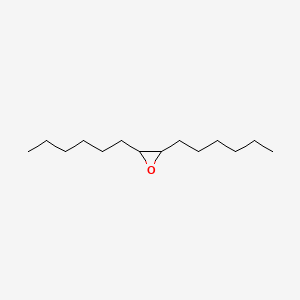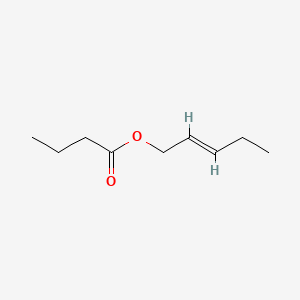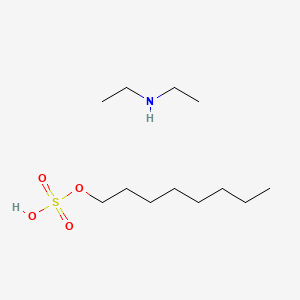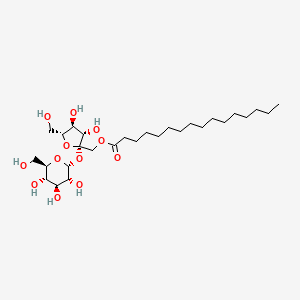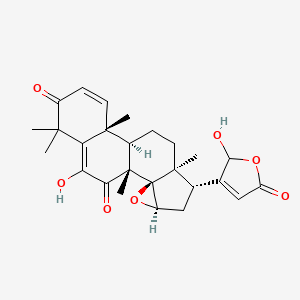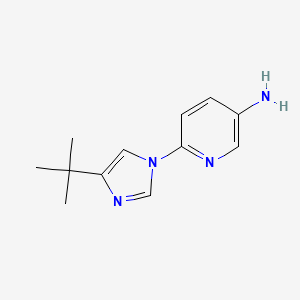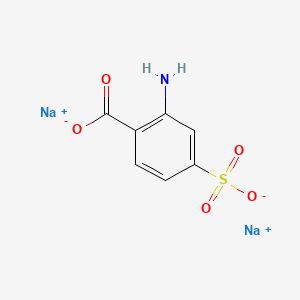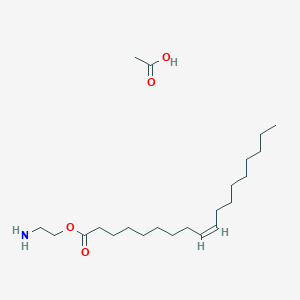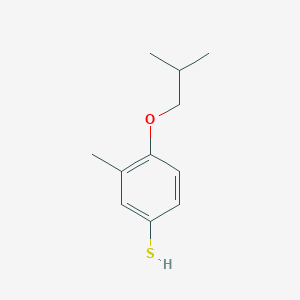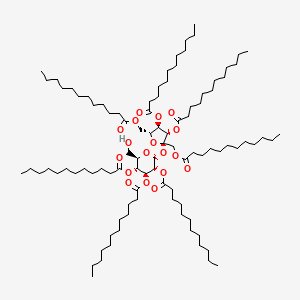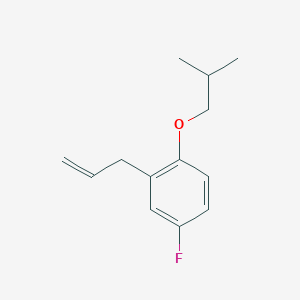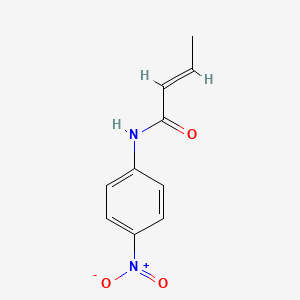
2-Butenamide, N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, N-(4-nitrophenyl)- is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.1980 g/mol . This compound is characterized by the presence of a butenamide group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Butenamide, N-(4-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with crotonic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
2-Butenamide, N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted products.
Reduction: Catalytic hydrogenation can reduce the nitro group to an amine group, forming N-(4-aminophenyl)-2-butenamide.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Butenamide, N-(4-nitrophenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Butenamide, N-(4-nitrophenyl)- involves its interaction with molecular targets through various pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The compound’s anticancer effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-Butenamide, N-(4-nitrophenyl)- can be compared with other similar compounds such as:
2-Butenamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N-(4-nitrophenyl)butanamide: Similar structure but with a butanamide group instead of a butenamide group, affecting its reactivity and applications.
4-Nitrophenylacetamide:
The uniqueness of 2-Butenamide, N-(4-nitrophenyl)- lies in its combination of the butenamide and nitrophenyl groups, providing a balance of reactivity and stability for various applications.
Propiedades
Número CAS |
51944-68-4 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
(E)-N-(4-nitrophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-10(13)11-8-4-6-9(7-5-8)12(14)15/h2-7H,1H3,(H,11,13)/b3-2+ |
Clave InChI |
MTICSDUTLDMTET-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


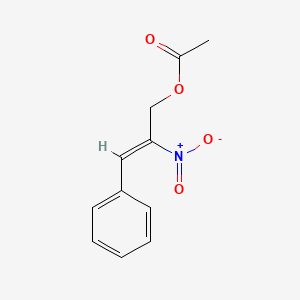
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
